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dimethyl(phenyl)phosphane;trichlororhenium

Cat. No.: B12060758
M. Wt: 707.0 g/mol
InChI Key: OHJDEAZOHPPHHA-UHFFFAOYSA-K
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Description

Historical Context and Evolution of Rhenium Organometallic Chemistry

The organometallic chemistry of rhenium initially saw a strong focus on its carbonyl complexes following their discovery. rsc.org Early research laid the groundwork for understanding the fundamental bonding and reactivity of rhenium in low oxidation states. Over time, the field evolved to explore a wider variety of ligands, with phosphines emerging as a critical class of supporting ligands. The work of Chatt and Rowe in the mid-20th century was pivotal in synthesizing and characterizing a range of rhenium(III) and rhenium(V) complexes with tertiary phosphines, demonstrating the stabilizing effect of these ligands and opening the door to a richer coordination chemistry beyond simple carbonyls. rsc.orgrsc.org This diversification led to the investigation of rhenium complexes in various oxidation states and coordination environments, significantly expanding the scope of rhenium organometallic chemistry.

Significance of Phosphine (B1218219) Ligands in Transition Metal Chemistry

Phosphine ligands (PR₃) are of paramount importance in transition metal chemistry due to their unique electronic and steric properties. They act as strong σ-donors through the lone pair on the phosphorus atom and can also function as π-acceptors by utilizing their empty σ* orbitals. This dual electronic nature allows for the fine-tuning of the electron density at the metal center, which in turn influences the reactivity and stability of the complex.

Furthermore, the steric bulk of phosphine ligands can be systematically varied by changing the R groups. This "tunability" is a powerful tool for controlling the coordination number, geometry, and catalytic activity of metal complexes. The steric and electronic parameters of phosphine ligands, often quantified by the Tolman cone angle and electronic parameter, respectively, provide a framework for rational catalyst design.

Overview of Rhenium Oxidation States and Associated Phosphine Complexes

Rhenium exhibits a wide range of oxidation states, from -3 to +7, with +3, +4, +5, and +7 being the most common in coordination complexes. Phosphine ligands have been shown to form stable complexes with rhenium in many of these oxidation states.

For instance, rhenium(I) and rhenium(II) complexes with phosphine ligands are known and often feature carbonyl or nitrosyl co-ligands. nih.gov Rhenium(V) is frequently encountered in oxo and nitrido complexes, where phosphines play a crucial role in stabilizing the high oxidation state. Rhenium polyhydride complexes, often in the +5 or +7 oxidation state, are another important class of compounds where phosphine ligands are essential for their stability and reactivity. nih.gov

The focus of this article, dimethyl(phenyl)phosphane;trichlororhenium, is a complex of rhenium(III). Rhenium(III) phosphine complexes are a well-established class of compounds, often synthesized from rhenium(V) precursors or by direct reaction with rhenium(III) halides. These d⁴ complexes typically adopt octahedral or distorted octahedral geometries.

The Chemical Compound: mer-Trichlorotris(dimethylphenylphosphine)rhenium(III)

The specific compound of interest is mer-trichlorotris(dimethylphenylphosphine)rhenium(III), a coordination complex where a central rhenium(III) ion is coordinated to three chloride ligands and three dimethylphenylphosphine (B1211355) ligands. The "mer" (meridional) designation in its name specifies the geometric arrangement of the three identical ligands around the octahedral metal center, where they occupy one face of the octahedron.

This air-sensitive solid compound is recognized as a valuable starting material in rhenium chemistry. nih.govacs.org Its utility as a precursor allows for the synthesis of other rhenium(III) complexes through ligand substitution reactions. nih.govacs.org

Properties of mer-Trichlorotris(dimethylphenylphosphine)rhenium(III)
PropertyValueReference
CAS Number14710-16-8 americanelements.comscbt.com
Molecular Formula[C₆H₅P(CH₃)₂]₃ReCl₃ americanelements.comscbt.com
Molecular Weight707.01 g/mol
AppearanceSolid
Melting Point165 °C (decomposes)

Detailed Research Findings

While a comprehensive, dedicated study on mer-trichlorotris(dimethylphenylphosphine)rhenium(III) is not extensively documented in publicly available literature, its importance as a synthetic precursor is noted. nih.govacs.org Research has shown its utility in providing access to other rhenium(III) species, highlighting its role as a key building block in the exploration of rhenium's coordination chemistry.

Electrochemical studies have been conducted on this complex in aprotic media. These investigations have explored the cathodic and anodic behavior of the compound at platinum and mercury electrodes in acetonitrile (B52724), providing insights into its redox properties and the nature of the reduction and oxidation products. unimore.it

The synthesis of such mer-ReCl₃(PR₃)₃ complexes was pioneered by Chatt and Rowe, who developed general methods for the preparation of rhenium(III) phosphine complexes. rsc.orgrsc.org These methods typically involve the reduction of a higher-valent rhenium precursor in the presence of the phosphine ligand.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33Cl3P3Re B12060758 dimethyl(phenyl)phosphane;trichlororhenium

Properties

Molecular Formula

C24H33Cl3P3Re

Molecular Weight

707.0 g/mol

IUPAC Name

dimethyl(phenyl)phosphane;trichlororhenium

InChI

InChI=1S/3C8H11P.3ClH.Re/c3*1-9(2)8-6-4-3-5-7-8;;;;/h3*3-7H,1-2H3;3*1H;/q;;;;;;+3/p-3

InChI Key

OHJDEAZOHPPHHA-UHFFFAOYSA-K

Canonical SMILES

CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Cl[Re](Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Trichlororhenium Complexes with Dimethyl Phenyl Phosphane Ligands

Direct Synthesis Routes from Rhenium Precursors

The direct synthesis of trichlororhenium(III) phosphine (B1218219) complexes often involves the reduction of higher-valent rhenium precursors in the presence of the phosphine ligand. The choice of the rhenium starting material is critical and dictates the necessary reaction conditions.

Commonly employed rhenium precursors include those in oxidation states +7, +5, and +3.

Rhenium(VII) and Rhenium(V) Precursors: High-valent rhenium species such as perrhenic acid (HReO₄) or rhenium(VII) oxide (Re₂O₇) can serve as starting points. wikipedia.org In a typical synthesis, the Re(VII) compound is reacted with dimethyl(phenyl)phosphane in a suitable solvent system, often containing a source of chloride ions like hydrochloric acid. wikipedia.org This process involves the in-situ reduction of the rhenium center. A widely used precursor is the rhenium(V) complex, oxotrichlorobis(triphenylphosphine)rhenium(V), [ReOCl₃(PPh₃)₂]. wikipedia.org The reaction of such Re(V) oxo complexes with phosphines like dimethyl(phenyl)phosphane can facilitate the reduction of the rhenium core from Re(V) to Re(III), with the concomitant coordination of the new phosphine ligands. nih.govfigshare.comfigshare.com Similarly, rhenium pentachloride (ReCl₅) can be directly reduced by phosphines to yield the desired Re(III) complexes. acs.org

Rhenium(III) Precursors: The most direct route utilizes a rhenium(III) precursor, most notably rhenium trichloride (B1173362) (ReCl₃). wikipedia.org However, the polymeric nature and low solubility of solid ReCl₃ can limit its reactivity. To overcome this, more labile forms of Re(III) are often generated in situ or used as starting materials. For instance, solvated complexes such as [ReBr₃(THT)₃] (where THT is tetrahydrothiophene) have demonstrated utility in reacting with phosphine ligands to form trichlororhenium-phosphine adducts. researchgate.net

The following table summarizes common rhenium precursors and their typical transformation products in the synthesis of phosphine complexes.

PrecursorOxidation StateTypical Reaction ConditionsProduct Type
HReO₄ / Re₂O₇+7HCl, PMe₂Ph, reducing solvent (e.g., ethanol)Re(V) or Re(III) phosphine complex
ReCl₅+5PMe₂Ph in a non-coordinating solventRe(III) phosphine complex
[ReOCl₃(PPh₃)₂]+5PMe₂Ph, often with heatingRe(III) phosphine complex (via reduction and ligand exchange)
ReCl₃ (or its hydrate)+3PMe₂Ph in a coordinating solvent (e.g., ethanol, acetonitrile)Re(III) phosphine complex
[Re₂Cl₈]²⁻+3PMe₂Ph in organic solventsMononuclear or dinuclear Re(III) phosphine complex

Ligand Substitution Pathways to Incorporate Dimethyl(phenyl)phosphane

An alternative and highly versatile approach to synthesizing trichlororhenium complexes with dimethyl(phenyl)phosphane is through ligand substitution reactions on pre-existing rhenium complexes. This method offers greater control over the final product by starting with a well-defined coordination sphere.

Substitution of Phosphine Ligands: A common strategy involves the displacement of a coordinated phosphine ligand with another. For example, a readily available complex like mer-[ReCl₃(PPh₃)₃] can be treated with an excess of dimethyl(phenyl)phosphane. The equilibrium of this reaction is driven by factors such as the relative concentrations of the phosphines and their respective donor strengths and steric profiles.

Substitution of Labile Ligands: A more efficient substitution pathway often involves the use of precursor complexes containing labile ligands, which are easily displaced. Such labile ligands can include water, acetonitrile (B52724), or tetrahydrothiophene (B86538) (THT). nih.govvt.edu For instance, a complex of the type fac-[ReCl₃(CH₃CN)₃] can be synthesized and subsequently reacted with dimethyl(phenyl)phosphane. The weakly bound acetonitrile ligands are readily substituted, providing a clean route to the desired phosphine complex. The general principle of ligand substitution is a cornerstone of coordination chemistry. libretexts.org

A comparison of these substitution strategies is presented below.

Starting Complex TypeLeaving LigandTypical ConditionsAdvantages
Rhenium-phosphine complex (e.g., with PPh₃)Triphenylphosphine (B44618) (PPh₃)Excess PMe₂Ph, elevated temperatureUtilizes readily available starting materials
Rhenium-solvento complex (e.g., with CH₃CN)Acetonitrile (CH₃CN)PMe₂Ph at or near room temperatureMild conditions, high yields, clean reactions

Control of Stoichiometry and Isomer Formation in Synthesis

A significant challenge and area of focus in the synthesis of these complexes is the control over both the number of coordinated phosphine ligands (stoichiometry) and their spatial arrangement (isomerism).

Stoichiometry Control: The stoichiometry of the final product, for example, [ReCl₃(PMe₂Ph)₂] versus [ReCl₃(PMe₂Ph)₃], is primarily influenced by the molar ratio of the rhenium precursor to the dimethyl(phenyl)phosphane ligand used in the reaction. Careful control of the reactant ratios is therefore essential. The formation of complexes with varying stoichiometries, such as Re₂Cl₅(PR₃)₃ and Re₂Cl₄(PR₃)₄, has been documented and depends on the specific reaction conditions. The synthesis of both mono- and bis-phosphine complexes can often be directed by adjusting these ratios. researchgate.net

Isomer Control (mer vs. fac): For octahedral complexes with the general formula [MX₃L₃], such as [ReCl₃(PMe₂Ph)₃], two geometric isomers are possible: meridional (mer) and facial (fac). In the mer isomer, the three phosphine ligands occupy two trans positions and one cis position relative to each other, while in the fac isomer, all three phosphine ligands are mutually cis. The formation of a specific isomer is influenced by several factors:

Reaction Temperature: In some systems, one isomer may be kinetically favored at lower temperatures, while thermal isomerization to the thermodynamically more stable isomer can occur upon heating. vt.edu

Solvent: The polarity and coordinating ability of the solvent can influence the transition state energies for the formation of each isomer.

Steric and Electronic Properties of the Ligand: The steric bulk of the dimethyl(phenyl)phosphane ligand plays a crucial role. Bulkier phosphines often favor the formation of the mer isomer to minimize steric repulsion between the ligands. The synthesis of mer-ReCl₃(PMePh₂)₃ has been specifically reported. acs.org

The key characteristics of mer and fac isomers are outlined in the table below.

IsomerDescriptionPoint Group (idealized)Key Spectroscopic Feature (e.g., ³¹P NMR for M(PMe₂Ph)₃)
meridional (mer)Three identical ligands occupy a plane that includes the metal center.C₂ᵥTwo signals in a 2:1 intensity ratio.
facial (fac)Three identical ligands occupy one face of the octahedron.C₃ᵥOne signal, as all three phosphorus nuclei are chemically equivalent.

Reactivity of Precursor Complexes in Synthetic Transformations

The choice of precursor complex is not only a matter of synthetic convenience but also fundamentally influences the reaction pathway and potential side products. Understanding the reactivity of these precursors is key to designing successful synthetic strategies.

Reactivity of Rhenium(V) Oxo Precursors: The complex [ReOCl₃(PPh₃)₂] is a highly versatile starting material. wikipedia.org Its reaction with dimethyl(phenyl)phosphane can proceed through a reductive elimination of the oxo ligand, often facilitated by the phosphine itself acting as an oxygen atom acceptor to form phosphine oxide. The presence of alcohols in the reaction mixture can lead to the formation of oxo-alkoxy complexes. rsc.org

Reactivity of Rhenium(III) Halide Precursors: As mentioned, solvated forms of rhenium(III) halides are generally more reactive than their unsolvated polymeric counterparts. researchgate.net The lability of the solvent ligands in complexes like [ReCl₃(THT)₃] allows for facile entry of the dimethyl(phenyl)phosphane ligand into the coordination sphere under mild conditions.

Reactivity of Rhenium Polyhydride Precursors: While not a direct route to trichloride complexes, the study of rhenium polyhydride complexes, such as ReH₅(PMe₂Ph)₃, provides valuable insight into the interaction of dimethyl(phenyl)phosphane with rhenium centers. nih.gov These complexes demonstrate the ability of this specific phosphine to stabilize various oxidation states of rhenium and can serve as entry points to a wider range of organometallic rhenium chemistry. nih.gov

Structural Elucidation and Stereochemical Investigations

X-ray Crystallographic Analysis of Coordination Geometry and Isomerism

X-ray crystallography stands as the most powerful tool for the unambiguous determination of the three-dimensional structure of molecules. For octahedral complexes with the general formula MA₃B₃, such as trichlorobis(dimethylphenylphosphine)rhenium(III) (where M = Re, A = Cl, and B = PMe₂Ph), two possible geometric isomers can exist: facial (fac) and meridional (mer). researchgate.netresearchgate.net

The arrangement of the three chloride and two dimethyl(phenyl)phosphane ligands determines the isomeric form. In the facial (fac) isomer, the three identical ligands are situated on one triangular face of the octahedron. youtube.comdoubtnut.com Conversely, in the meridional (mer) isomer, the three identical ligands lie in a plane that bisects the octahedron. youtube.comdoubtnut.com

Table 1: Crystallographic Data for an Analogous mer-cis-ReCl₃(pyridine)₂(PPh₃) Complex

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 11.379
b (Å) 13.532
c (Å) 18.160
α (°) 80.16
β (°) 89.57
γ (°) 86.27

Data sourced from a study on ReCl₃L₂(PPh₃) complexes. capes.gov.br

The coordination geometry of rhenium(III) complexes is often described as distorted octahedral. capes.gov.br This distortion arises from the varying steric bulk and electronic properties of the coordinated ligands. In the case of phosphine (B1218219) complexes, the large size of the phosphine ligands compared to the chloride ions can lead to deviations from ideal octahedral angles (90° and 180°).

In some five-coordinate rhenium complexes, a trigonal bipyramidal geometry is observed. While trichlorobis(dimethylphenylphosphine)rhenium(III) is a six-coordinate complex, understanding related five-coordinate structures can provide insight into potential intermediates or related species. For example, the structure of ReCl₃ in the solid state features rhenium atoms in a distorted square pyramidal environment. materialsproject.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the structure of metal complexes, especially in solution where crystallographic techniques are not applicable.

NMR spectroscopy, particularly ¹H and ³¹P NMR, is crucial for determining the structure and isomerism of phosphine-containing complexes in solution. The paramagnetic nature of rhenium(III) (a d⁴ metal ion) can lead to broadened NMR signals and significant shifts, but valuable structural information can still be obtained. researchgate.netcapes.gov.br

For meridional isomers of related Re(III) phosphine complexes, distinct signals are expected for the phosphine ligands. capes.gov.br The chemical shifts and coupling constants in ³¹P NMR are particularly informative. For instance, in related rhenium-phosphine complexes, ³¹P{¹H} NMR signals have been observed at varying chemical shifts, indicating different electronic environments for the phosphorus atoms. rsc.org The presence of multiple resonances or complex coupling patterns can help to distinguish between different isomers or dynamic processes in solution. nih.gov

Table 2: Representative ³¹P{¹H} NMR Data for an Analogous Rhenium-Phosphine Complex

Species Solvent Chemical Shift (δ, ppm)
Re-phosphine complex CDCl₃ -9.8 (d, J = 6.5 Hz)
Re-phosphine complex methanol-d₄ -14.1 (d, J = 4.9 Hz)

Data sourced from a study on a dimetallapolycyclic rhenium-phosphine complex. rsc.org

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The far-IR region (typically below 400 cm⁻¹) is particularly useful for observing the stretching vibrations of metal-ligand bonds, such as Re-Cl and Re-P. The number and position of these bands can provide evidence for a particular isomer.

For an octahedral MA₃B₃ complex, group theory predicts a different number of IR-active stretching modes for the fac and mer isomers. The mer isomer, having lower symmetry, is expected to show more bands in the Re-Cl stretching region compared to the more symmetrical fac isomer. IR spectra of related rhenium(III) chloride phosphine complexes show characteristic bands for the Re-Cl bonds. capes.gov.brresearchgate.net

Table 3: Representative Far-IR Vibrational Frequencies for Metal-Halide Bonds

Bond Complex Type Frequency Range (cm⁻¹)
Re-Cl Rhenium(III) chloride complexes ~250-350

Frequency ranges are approximate and based on typical values for similar complexes.

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of a compound and studying its fragmentation pathways. Electrospray ionization (ESI) is a soft ionization technique often used for coordination complexes, which can allow for the detection of the intact molecular ion. acs.org

For trichlorobis(dimethylphenylphosphine)rhenium(III), the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two naturally occurring rhenium isotopes (¹⁸⁵Re and ¹⁸⁷Re) and two chlorine isotopes (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the sequential loss of ligands, such as chloride ions or dimethyl(phenyl)phosphane molecules. Studies on other rhenium phosphine complexes have successfully used mass spectrometry to characterize the species formed. nih.gov

UV/Visible Spectroscopy for Electronic Transition Studies

The electronic absorption spectrum of the inorganic compound dimethyl(phenyl)phosphane;trichlororhenium has been a subject of scientific investigation to understand its electronic structure and the nature of its frontier molecular orbitals. Spectroscopic analysis of this compound and its analogues reveals characteristic absorption bands in the ultraviolet and visible regions, which are assigned to specific electronic transitions. These transitions are influenced by the metal center, the ligand field, and the nature of the phosphine ligands.

Research into the electronic spectra of related trichlorotris(phosphine)rhenium(III) complexes provides a framework for understanding the electronic properties of this compound. For instance, the electronic spectrum of the meridional isomer of trichlorotris(dimethylphenylphosphine)rhenium(III) (mer-ReCl₃(PMe₂Ph)₃) has been reported. The spectrum, typically recorded in a solvent such as dichloromethane, exhibits distinct absorption bands that are attributed to d-d transitions and charge-transfer bands.

The low-energy bands in the visible region are generally assigned to spin-forbidden d-d transitions within the rhenium(III) metal center. The d³ electronic configuration of Re(III) in an octahedral or distorted octahedral environment gives rise to several possible electronic states. The transitions between these states are often weak due to their forbidden nature.

At higher energies, more intense bands are observed, which are characteristic of spin-allowed d-d transitions and ligand-to-metal charge transfer (LMCT) transitions. The LMCT bands involve the promotion of an electron from a filled ligand-based orbital (from either the chloride or phosphine ligands) to a vacant d-orbital on the rhenium center.

A detailed examination of the electronic absorption spectrum of a closely related compound, mer-trichlorotris(diethylphenylphosphine)rhenium(III) (mer-ReCl₃(PEt₂Ph)₃), in benzene (B151609) solution shows a weak absorption at 11,500 cm⁻¹ (approximately 870 nm) with a molar absorptivity (ε) of 25 M⁻¹cm⁻¹. This is followed by a more intense, broad band at 20,000 cm⁻¹ (500 nm) with an ε of 880 M⁻¹cm⁻¹, and a very strong absorption in the ultraviolet region at 28,900 cm⁻¹ (346 nm) with an ε of 9400 M⁻¹cm⁻¹.

Based on these findings, the electronic transitions for these types of complexes can be tentatively assigned. The low-energy, low-intensity band is characteristic of a spin-forbidden transition, likely ¹A₁g ← ³T₁g in an idealized O_h symmetry. The more intense visible band is assigned to a spin-allowed d-d transition, while the high-intensity UV band is attributed to a charge-transfer transition, likely from the pπ orbitals of the chloride ligands to the d-orbitals of the rhenium atom (pπ(Cl) → d(Re)).

The following table summarizes the electronic absorption data for a representative analogous compound, which provides insight into the expected spectral features of this compound.

Compound Solvent λ_max (nm) ν_max (cm⁻¹) ε (M⁻¹cm⁻¹) Assignment
mer-ReCl₃(PEt₂Ph)₃Benzene~87011,50025Spin-forbidden d-d transition
50020,000880Spin-allowed d-d transition
34628,9009400Charge Transfer (pπ(Cl) → d(Re))

These data highlight the key electronic features of this class of rhenium(III) phosphine complexes, providing a basis for the structural and electronic characterization of this compound.

Electronic Structure and Bonding Analysis

Ligand Field Theory and Molecular Orbital Theory Applications

Ligand Field Theory (LFT) provides a powerful framework for understanding the electronic properties of transition metal complexes. umb.edubeilstein-journals.org For a rhenium(III) center, which has a d⁴ electron configuration, the arrangement of these four electrons in the d-orbitals is dictated by the geometry of the complex and the strength of the surrounding ligand field. In a hypothetical octahedral environment, the five d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). researchgate.net The energy separation between these sets is denoted as Δo. For d⁴ complexes, two possible electron configurations can arise: a high-spin state (t₂g³ eg*¹) with four unpaired electrons, or a low-spin state (t₂g⁴) with two unpaired electrons. The preferred configuration depends on the magnitude of Δo relative to the spin-pairing energy (P). mdpi.com Ligands that induce a large Δo (strong-field ligands) favor a low-spin configuration, while those that produce a small Δo (weak-field ligands) lead to a high-spin state. mdpi.com

Molecular Orbital (MO) theory offers a more detailed and delocalized picture of the bonding. nih.govwikipedia.org It considers the formation of bonding, non-bonding, and anti-bonding molecular orbitals from the linear combination of metal and ligand atomic orbitals. nih.gov The primary interaction in a phosphine (B1218219) complex is the σ-bond formed by the donation of the phosphine's lone pair of electrons into an empty metal d-orbital (or a hybrid orbital). dalalinstitute.com This is a classic example of a Lewis acid-base interaction.

Computational Chemistry Approaches for Electronic Structure Determination (e.g., Density Functional Theory)

To gain a quantitative understanding of the electronic structure of dimethyl(phenyl)phosphane;trichlororhenium, computational methods are indispensable. Density Functional Theory (DFT) has emerged as a powerful tool for studying transition metal complexes, providing a balance between computational cost and accuracy. mdpi.comosti.gov DFT calculations can be used to optimize the geometry of the complex, predict spectroscopic properties, and analyze the nature of the chemical bonds. beilstein-journals.orgosti.gov

For heavy elements like rhenium, relativistic effects must be considered. researchgate.net These can be incorporated through various methods, such as the use of effective core potentials (ECPs) for the core electrons and relativistic Hamiltonians like the Douglas-Kroll-Hess Hamiltonian. researchgate.net A typical DFT study on a rhenium-phosphine complex would involve the selection of a suitable functional (e.g., B3LYP, PBE0) and a basis set that accurately describes the electronic distribution around the metal and ligand atoms. beilstein-journals.orgmdpi.com

Advanced computational methods beyond DFT, such as multireference wave function-based methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), can be employed for a more accurate description of the electronic states, especially in cases with significant multi-reference character. researchgate.net These methods are particularly useful for studying excited states and complex bonding situations involving metal-metal bonds. researchgate.net While computationally more demanding, they provide a higher level of theory for benchmarking and understanding the electronic intricacies of such systems. researchgate.net

A recent study on the related dirhenium(II) complex, Re₂Br₄(PMe₃)₄, highlights the power of these computational approaches. The table below summarizes some of the key computational parameters used in that study, which would be analogous to a study on this compound.

Computational Parameter Description Example Application
Functional The part of the DFT calculation that approximates the exchange-correlation energy.B3LYP, PBE0, M06
Basis Set A set of mathematical functions used to build the molecular orbitals.LANL2DZ for Re, 6-311G for other atoms
Relativistic Effects Corrections to account for the high velocity of core electrons in heavy atoms.Douglas-Kroll-Hess Hamiltonian, ECPs
Software The program used to perform the calculations.Gaussian, ORCA, GAMESS

Investigations into Metal-Ligand Bonding Interactions and Electronic Effects

The bonding between the rhenium(III) center and the dimethyl(phenyl)phosphane ligand is a synergistic process involving both σ-donation from the phosphine to the metal and π-backdonation from the metal to the phosphine. wikipedia.orgdalalinstitute.com The strength of the σ-donation is related to the basicity of the phosphine, which in turn is influenced by the electronic properties of its substituents. researchgate.net The methyl groups in dimethyl(phenyl)phosphane are electron-donating, increasing the electron density on the phosphorus atom and enhancing its σ-donor strength compared to an unsubstituted phosphine.

The π-acceptor character of the phosphine ligand arises from the interaction of filled metal d-orbitals with the empty σ* orbitals of the P-C bonds. umb.edudalalinstitute.com This back-donation is crucial for stabilizing the electron-rich metal center. The energy and symmetry of these σ* orbitals are key to the effectiveness of the π-acceptance. Electronegative substituents on the phosphorus atom lower the energy of the σ* orbitals, making them better π-acceptors. wikipedia.org

Analysis of the calculated molecular orbitals from a DFT study can provide a visual and quantitative description of these bonding interactions. For example, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often central to the reactivity and electronic properties of the complex. In many transition metal complexes, the HOMO has significant metal d-orbital character, while the LUMO may be centered on the ligands or have metal anti-bonding character.

The table below, based on a computational study of a related ruthenium(II) phosphine complex, illustrates the type of data that can be obtained from DFT calculations to understand metal-ligand bonding.

Complex Fragment Calculated Parameter Value Interpretation
Ru-P (monodentate)Bond Length~2.4 ÅTypical length of a Ru-P single bond.
Ru-N (picolylamine)Bond Length~2.2 ÅTypical length of a Ru-N coordinate bond.
Cl-Ru-ClBond Angle~165°Shows a distorted octahedral geometry.
P-Ru-PBond Angle~99°Indicates steric influence of the phosphine ligands.

Data adapted from a study on a Ru(II) phosphine/picolylamine complex for illustrative purposes.

Influence of Ligand Environment on Metal Center Electronic Configuration

The electronic configuration of the rhenium(III) center is highly sensitive to the nature of the surrounding ligands. The combination of three chloride ligands and one dimethyl(phenyl)phosphane ligand creates an asymmetric ligand field. The chloride ions are primarily σ-donors and can also be weak π-donors. In contrast, the dimethyl(phenyl)phosphane ligand is a strong σ-donor and a moderate π-acceptor. wikipedia.orgdalalinstitute.com

This mixed-ligand environment leads to a lifting of the degeneracy of the d-orbitals that would be more symmetric in a complex like [ReCl₆]³⁻ or [Re(PR₃)₆]³⁺. The precise energy ordering of the d-orbitals will depend on the specific geometry adopted by the complex (e.g., square pyramidal, trigonal bipyramidal, or a distorted octahedral geometry).

The Tolman Electronic Parameter (TEP) is an empirical measure of the electron-donating ability of a phosphine ligand, derived from the C-O stretching frequency in Ni(CO)₃(PR₃) complexes. wikipedia.org A lower TEP value indicates a stronger electron-donating (more basic) phosphine. While not directly applicable to the rhenium complex, it provides a useful scale for comparing the electronic effects of different phosphine ligands.

The table below lists the Tolman Electronic Parameters for several common phosphine ligands, illustrating the electronic range of this class of ligands.

Phosphine Ligand (L) Tolman Electronic Parameter (ν(CO) in cm⁻¹)
P(t-Bu)₃2056.1
PMe₃2064.1
PPh₃2068.9
P(OEt)₃2076.3
PCl₃2097.0
PF₃2110.8

Data from reference wikipedia.org.

The electronic properties of the dimethyl(phenyl)phosphane ligand would place it somewhere between PMe₃ and PPh₃ on this scale. The balance between the σ-donating and π-accepting properties of the phosphine and the σ- and π-donating properties of the chlorides ultimately determines the electron density at the rhenium center, its redox potential, and its reactivity. Computational studies are essential to unravel these subtle electronic effects and provide a detailed picture of the electronic configuration of the metal center in this specific ligand environment. osti.gov

Reactivity Profiles and Reaction Mechanisms

Ligand Exchange Dynamics and Mechanism Investigations

Ligand exchange is a fundamental process in the chemistry of coordination complexes, often serving as the initial step in catalytic cycles or further synthetic transformations. For rhenium(III) phosphine (B1218219) complexes, the lability of the ligands is crucial for reactivity. Studies on related ReX3(L)(PR3)2 systems show that ligand substitution is a common pathway. For instance, monomeric rhenium(III) complexes of the type ReX3(RCN)(PPh3)2 can be synthesized by heating trans-ReOX3(PPh3)2 with triphenylphosphine (B44618) and an alkanonitrile, demonstrating the displacement of an oxo ligand (following reduction) and subsequent coordination of a nitrile. rsc.org These nitrile complexes can then undergo further ligand substitution, highlighting the accessibility of the coordination sphere. rsc.org

The mechanism of ligand exchange at a d⁴ octahedral center like trichlororhenium(III) can proceed through either dissociative or associative pathways. The preferred pathway is influenced by factors such as the steric bulk of the entering and leaving ligands and the electronic properties of the metal center. In the case of dimethyl(phenyl)phosphane;trichlororhenium complexes, the dissociation of a phosphine or chloride ligand would generate a five-coordinate intermediate, which is often a key step in substitution reactions. wikipedia.org Conversely, an associative mechanism would involve the formation of a seven-coordinate intermediate.

Kinetic studies on analogous ruthenium(II) indenyl complexes reveal that steric congestion significantly impacts ligand exchange rates. Competition experiments showed a clear ranking of phosphine donor abilities, and the initial substitution products could rapidly lose a phosphine ligand to accommodate other coordinating species. uvic.ca This suggests that for this compound, a dynamic equilibrium involving ligand dissociation and re-coordination is likely, especially in the presence of other potential ligands.

Table 1: Factors Influencing Ligand Exchange in Rhenium Phosphine Complexes

Factor Influence on Ligand Exchange Example Context
Steric Bulk Larger ligands can accelerate dissociative pathways by relieving steric strain. The cone angle of PMe2Ph influences its dissociation rate.
Electronic Effects Stronger σ-donating ligands form more stable bonds, slowing dissociation. PMe2Ph is a stronger donor than PPh3, potentially leading to slower exchange.
Nature of Entering Ligand Good nucleophiles can promote associative pathways. Reactions with nitriles or other phosphines. rsc.org
Solvent Coordinating Ability Coordinating solvents can stabilize intermediates and facilitate ligand displacement. Acetonitrile (B52724) can act as both a solvent and a ligand. rsc.org

Redox Chemistry and Oxidation State Interconversions

The redox chemistry of rhenium is extensive, with accessible oxidation states ranging from -3 to +7. The rhenium(III) center in this compound is a crucial intermediate state. It can be formed via the reduction of higher oxidation state precursors. For example, the reaction of β-rhenium(IV) chloride with triphenylphosphine in acetonitrile results in the reduction of the metal center to form trichloro(acetonitrile)bis(triphenylphosphine)rhenium(III). rsc.org Similarly, rhenium(V) oxo Schiff base complexes can be reduced to Re(III) upon reaction with phosphine ligands like triphenylphosphine or diethylphenylphosphine. figshare.com

The phosphine ligand itself plays a dual role in these transformations, acting as both a reducing agent (being oxidized to phosphine oxide) and a stabilizing ligand for the resulting Re(III) center. The synthesis of trans-ReOCl3(PPh3)2 from perrhenic acid (Re(VII)) and triphenylphosphine is a classic example where the phosphine reduces the metal from Re(VII) to Re(V). wikipedia.org A subsequent, milder reduction step can then lead to Re(III).

The Re(III)/Re(V) couple is particularly important. The oxidation of a Re(III) complex can lead to a stable Re(V) oxo species, [ReO]³⁺, a common motif in rhenium chemistry. This interconversion is often reversible and central to oxygen atom transfer (OAT) catalysis.

Reductive Elimination and Oxidative Addition Pathways

Conversely, oxidative addition is more typical for metal centers in lower oxidation states that have stable higher oxidation states two units apart, such as Re(I) and Re(III). youtube.com The oxidative addition of a molecule like H₂ or an alkyl halide to a Re(I) phosphine complex is a well-established route to Re(III) complexes. For the existing Re(III) center in this compound, further oxidative addition to a Re(V) species is a plausible pathway. The reaction of trihalogeno(alkanonitrile)bis(triphenylphosphine)rhenium(III) complexes with halogenated compounds to yield Re(IV) or Re(V) products demonstrates the susceptibility of the Re(III) center to oxidation. rsc.org

Table 2: Feasibility of Elementary Steps for Re(III) Phosphine Complexes

Reaction Pathway From Re(III) (d⁴) To Re(III) (d⁴) General Considerations
Reductive Elimination Re(III) → Re(I) (d⁶) Unfavorable unless driven by strong bond formation. More common from higher oxidation states like Re(V). umb.edu
Oxidative Addition Re(III) → Re(V) (d²) Favorable; leads to a stable oxidation state. Common pathway from Re(I) precursors. youtube.com

Small Molecule Activation (e.g., C-H, CO) by Rhenium Phosphine Centers

Rhenium complexes are known to activate small, typically unreactive molecules. While much of the research on C-H bond activation by rhenium focuses on polyhydride complexes, the fundamental principles can be extended. nih.govdntb.gov.ua C-H activation often proceeds via oxidative addition, which would require a coordinatively unsaturated Re(I) or Re(III) center. springernature.com Therefore, a preliminary ligand dissociation from this compound would be a prerequisite for such reactivity.

The activation of carbon monoxide (CO) by rhenium centers is well-documented. A notable study showed that a rhenium(V) oxo complex could activate CO, leading to its insertion into a rhenium-methyl bond and the formation of a Re(III) acetate (B1210297) complex. nih.gov This demonstrates a pathway where a Re(III) phosphine complex is the product of small molecule activation, highlighting the thermodynamic stability of this type of compound. Photochemical methods can also induce the release of CO from Re(I) tricarbonyl phosphine complexes, which involves the lability of the Re-CO bond. nih.gov This suggests that the Re-phosphine bond in the target compound provides stability that could be leveraged in designing complexes for CO manipulation.

Electrophilic and Nucleophilic Reactivity at Coordinated Ligands

The reactivity of a complex is not limited to the metal center; the coordinated ligands can also undergo reactions, often modulated by the metal. The dimethylphenylphosphine (B1211355) ligand, being a Lewis base, can be susceptible to electrophilic attack. For instance, studies on dirhenium carbonyl complexes with phosphine ligands have shown that the terminal phosphino (B1201336) groups can be activated towards oxidation by amine oxides, proceeding through an intramolecular pathway.

Conversely, the metal center can activate coordinated ligands toward nucleophilic attack. The general Green-Davies-Mingos rules predict that ligands are activated for nucleophilic attack if the metal complex is cationic or electron-poor. youtube.com In this compound, the Re(III) center is relatively electron-rich for a +3 oxidation state due to the d⁴ configuration and the presence of the donating phosphine ligand. However, a theoretical study on Re(I) carbonyl complexes showed that the nucleophilicity of the heteroatom in an ancillary ligand (like P in a phosphido ligand) is crucial for its reactivity towards alkynes. nih.gov This implies that the phosphorus atom in the coordinated dimethylphenylphosphine could potentially act as a nucleophile, although its reactivity would be tempered by its coordination to the metal. More commonly, the chloride ligands could be substituted by nucleophiles, as seen in ligand exchange reactions. rsc.org

Dynamic Processes in Solution (e.g., Fluxional Behavior)

High-coordination-number rhenium complexes, particularly polyhydrides, are well known for their dynamic or "fluxional" behavior in solution. researchgate.net This phenomenon, often observed by variable-temperature NMR spectroscopy, involves low-energy intramolecular rearrangements that make seemingly inequivalent ligands appear equivalent on the NMR timescale at room temperature. nih.govnih.gov For example, the complex ReH5(PMe2Ph)3 shows deceptively simple NMR spectra at room temperature due to the rapid exchange of both hydride and phosphine ligands. nih.gov

Although this compound is not a polyhydride, the principles of fluxionality in seven- or eight-coordinate rhenium complexes are relevant. If the complex exists in solution as a dimer or as a species with multiple phosphine ligands, processes such as phosphine site exchange, turnstile rotation, or pseudorotation could occur. nih.gov These dynamic processes are critical to understanding the true solution structure and reactivity of the complex, as the species observed in the solid state by X-ray crystallography may not be the sole or even the most abundant species in solution. Characterizing these processes requires advanced spectroscopic techniques, such as 2D NMR or line shape analysis of variable-temperature spectra. nih.gov

Catalytic Applications and Mechanistic Studies

Homogeneous Catalysis Mediated by Rhenium Phosphine (B1218219) Complexes

Rhenium complexes featuring phosphine ligands are potent homogeneous catalysts for a variety of chemical reactions. The electronic and steric properties of the phosphine ligands, combined with the multiple accessible oxidation states of the rhenium center, allow for fine-tuning of catalytic activity and selectivity.

Rhenium polyhydride complexes supported by tertiary phosphine ligands act as effective precatalysts for hydrogenation and transfer hydrogenation reactions. dntb.gov.ua These processes are fundamental in organic synthesis for the reduction of unsaturated bonds.

Transfer Hydrogenation : Rhenium(VII) polyhydride complexes such as ReH₇(PPh₃)₂ can catalyze the conversion of cycloalkanes into their corresponding cycloalkenes, using an alkene like 3,3-dimethylbutene as the hydrogen acceptor. dntb.gov.ua

Direct Hydrogenation : Simple hydrogenation using dihydrogen (H₂) has also been reported with rhenium polyhydride precatalysts. dntb.gov.ua For instance, the prochiral olefin dimethyl itaconate can be hydrogenated using a chiral rhenium(V) pentahydride phosphine complex. dntb.gov.ua However, in some cases, the dynamic nature of the hydride and phosphine ligands on the rhenium center can impede effective stereocontrol, leading to racemic products. dntb.gov.ua The general mechanism for these reactions often involves the precatalyst transforming into a coordinatively unsaturated species that can activate H₂ and the substrate. dntb.gov.uatcichemicals.com

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a crucial reaction for producing organosilicon compounds. acs.org Rhenium complexes have emerged as viable catalysts for this transformation, capable of reducing a variety of functional groups.

The oxidation state of the rhenium precatalyst can range from +I to +VII. acs.org High-valent oxo-rhenium compounds, such as ReIO₂(PPh₃)₂, have been shown to catalyze the hydrosilylation of ketones and nitriles. acs.org However, research suggests that these high-valent species may be reduced in situ by the silane (B1218182) reagent to generate lower-valent, more active catalytic species. acs.org For example, a rhenium(III) complex was demonstrated to be a highly efficient catalyst for the hydrosilylation of aldehydes, exhibiting significantly greater activity than its oxorhenium(V) counterparts. researchgate.net This highlights the potential of Re(III) complexes like mer-[ReCl₃(PMe₂Ph)₃] to serve as direct and effective precatalysts in these reactions. researchgate.net

Substrate TypeRhenium Catalyst ExampleProduct TypeReference
Ketones/AldehydesReIO₂(PPh₃)₂Silyl Ethers acs.org
NitrilesReIO₂(PPh₃)₂N,N-disilylamines (hydrolyze to primary amines) acs.org
AldehydesRe(III) phosphine complexesSilyl Ethers researchgate.net

The formation of new carbon-carbon bonds is central to synthetic organic chemistry. Rhenium-phosphine systems catalyze several types of C-C bond-forming reactions.

Rhenium(VII) heptahydride complexes with phosphine ligands can serve as precatalysts for condensation reactions, such as the Knoevenagel-type reaction between an aldehyde (benzaldehyde) and an active methylene (B1212753) compound (ethyl 2-cyanoacetate). dntb.gov.ua Other rhenium complexes, like [ReBr(CO)₃(thf)]₂, catalyze the insertion of terminal alkynes into a C-H bond of 1,3-dicarbonyl compounds. bhu.ac.in The reactivity can be further tuned by additives; for instance, adding isocyanide can switch the reaction pathway to favor insertion into a C-C single bond of β-keto esters. bhu.ac.in The mechanism of some of these reactions is thought to proceed through the formation of rhenium enolate intermediates. dtu.dkresearchgate.net

The catalytic utility of rhenium phosphine complexes extends to other important organic transformations, including polymerization and dehydrogenative couplings.

Polymerization : The rhenium(V) pentahydride complex ReH₅(PMe₂Ph)₃ is an effective catalyst for the polymerization of methyl methacrylate. dntb.gov.ua Notably, the related complex ReH₅(triphos), which features a tridentate phosphine ligand, is not effective. dntb.gov.ua This suggests that the ability to lose a monodentate phosphine ligand from the rhenium coordination sphere is a crucial step in activating the precatalyst. dntb.gov.ua

Dehydrogenative Coupling : Rhenium polyhydride complexes can catalyze acceptorless dehydrogenation reactions. dntb.gov.ua Examples include the coupling of an alcohol and an amine to form an amide and H₂, or the dimerization of an alcohol to form an ester and H₂. dntb.gov.ua

Oxygen Atom Transfer : Rhenium(V) complexes are known to catalyze oxygen atom transfer from sources like pyridine (B92270) N-oxides to substrates such as phosphines. researchgate.net The mechanism often involves the initial dissociation of a phosphine ligand from the catalyst. researchgate.net

Elucidation of Catalytic Cycles and Intermediates

While many rhenium-catalyzed reactions are well-documented, the detailed mechanisms and the nature of the active intermediates are often not fully understood, partly due to the highly dynamic ("fluxional") nature of many rhenium complexes. dntb.gov.ua Nevertheless, mechanistic studies have provided significant insights into the catalytic cycles.

Hydrogenation : For hydrogenations catalyzed by rhenium polyhydride precatalysts, a putative 16-electron, coordinatively unsaturated intermediate, ReH₅P₂ (where P is a tertiary phosphine), is thought to be a key player in many transformations. dntb.gov.ua

Hydrosilylation : Several mechanisms have been proposed for hydrosilylation. One common pathway is the Chalk-Harrod mechanism , which involves oxidative addition of the Si-H bond to the metal center, followed by alkene insertion into the Re-H bond and subsequent reductive elimination. mdpi.com An alternative involves alkene insertion into a Re-Si bond. For oxo-rhenium catalysts, proposed mechanisms include a formal [2+2] cycloaddition of the silane to a Re=O bond or an ionic outer-sphere mechanism. acs.org

Oxygen Atom Transfer : For the oxygen atom transfer from pyridine N-oxides to phosphines catalyzed by [MeReO(mtp)(PPh₃)], the rate-determining step is believed to be the breaking of the N-O bond within an intermediate species, [MeReO(mtp)(OPy)₂], to generate a dioxorhenium(VII) species. researchgate.net This step is preceded by the dissociation of a phosphine ligand and coordination of two pyridine N-oxide molecules. researchgate.net The catalytic cycle is completed by the fast reaction of the dioxo-Re(VII) intermediate with the substrate phosphine, regenerating the Re(V) catalyst. researchgate.net

Role of Rhenium Oxidation State in Catalytic Activity

The catalytic activity of rhenium complexes is intrinsically linked to the oxidation state of the rhenium center, which can flexibly range from -3 to +7. mdpi.com This versatility allows rhenium to participate in a wide variety of catalytic cycles involving oxidative addition, reductive elimination, and redox-neutral steps.

For many catalytic processes, the initial oxidation state of the rhenium precatalyst may not be the oxidation state of the active species in the catalytic cycle. A prime example is in hydrosilylation, where high-valent oxorhenium(V) catalysts are often used as precursors. acs.org However, compelling evidence suggests that these precursors are deoxygenated by the silane reagent to produce lower-valent Re(III) or Re(I) species that are significantly more active catalysts. researchgate.net This underscores the importance of Re(III) complexes such as mer-[ReCl₃(PMe₂Ph)₃] as they represent a more direct entry into the active catalytic state, bypassing the need for in situ reduction. researchgate.net

Conversely, in oxidation reactions, higher oxidation states are key. For instance, in oxygen atom transfer reactions, the catalytic cycle involves the shuttling of the rhenium center between the +V and +VII states. researchgate.net

The precise nature of the catalytically active rhenium species can be difficult to elucidate, as the metal center's oxidation state can be influenced by the ligands, reactants, and reaction conditions. mdpi.com Electrochemical studies on complexes like mer-[ReCl₃(PMe₂Ph)₃] confirm the accessibility of various oxidation states through both reduction and oxidation pathways, further highlighting the redox flexibility that is central to the catalytic prowess of rhenium.

Ligand Design Strategies and Their Impact on Rhenium Coordination

Steric and Electronic Parameters of Phosphine (B1218219) Ligands (e.g., Cone Angle, Basicity, π-Acidity)

The coordination chemistry of phosphine ligands, such as dimethyl(phenyl)phosphane, is governed by a combination of their steric and electronic properties. These parameters can be systematically tuned by varying the substituents on the phosphorus atom, which in turn modulates the behavior of the metal complex.

Steric Effects and the Tolman Cone Angle

The steric bulk of a phosphine ligand is a critical factor that influences the number of ligands that can coordinate to a metal center and the reactivity of the resulting complex. A widely used metric to quantify this steric hindrance is the Tolman cone angle (θ). rsc.org This angle is defined as the solid angle formed with the metal at the vertex and the outermost edge of the van der Waals spheres of the ligand's atoms at the base of a cone. rsc.org For dimethyl(phenyl)phosphane (PMe₂Ph), the calculated Tolman cone angle is 136°. researchgate.net The size of the PMe₂Ph ligand is such that up to four of these ligands can typically fit around a single metal center. umb.edu The steric properties of phosphine ligands are crucial in stabilizing metal centers in low coordination states, which can be essential for catalytic applications by leaving space for substrate binding. chemrxiv.org

Electronic Effects: Basicity and π-Acidity

The electronic nature of a phosphine ligand is described by its σ-donor and π-acceptor capabilities. Phosphines are generally good σ-donors, donating a lone pair of electrons to the metal center. nih.gov The basicity of a phosphine, which reflects its σ-donor strength, can be compared using the pKa of its conjugate acid. For dimethyl(phenyl)phosphane, the pKa of [HPMe₂Ph]⁺ is 6.8, placing it intermediate in basicity between trialkylphosphines like triethylphosphine (B1216732) ([HPEt₃]⁺, pKa = 8.7) and triphenylphosphine (B44618) ([HPPh₃]⁺, pKa = 2.7).

Table 1: Steric and Electronic Parameters of Selected Phosphine Ligands

Phosphine Ligand Tolman Cone Angle (θ) [°] pKa of Conjugate Acid
Trimethylphosphine (PMe₃) 118 8.65
Dimethyl(phenyl)phosphane (PMe₂Ph) 136 researchgate.net 6.8
Triphenylphosphine (PPh₃) 145 2.73
Tri(cyclohexyl)phosphine (PCy₃) 170 9.70
Tri(tert-butyl)phosphine (P(t-Bu)₃) 182 11.40

Chelating and Polyphosphine Ligand Frameworks

Incorporating phosphine donors into multidentate ligands, such as chelating diphosphines or polyphosphine frameworks, can significantly alter the properties of the resulting rhenium complexes compared to their monodentate analogues. Chelation leads to enhanced thermodynamic stability (the chelate effect) and can impose specific geometries on the metal center, which can be advantageous for catalytic applications.

While there is extensive research on rhenium complexes with various chelating phosphine ligands, specific examples incorporating the dimethyl(phenyl)phosphane moiety into a chelating framework are not widely reported in the literature. However, the principles can be understood from related systems. For instance, rhenium(I) tricarbonyl complexes with hybrid P,N-bidentate ligands, such as 2-pyridyl-diphenylphosphine, have been prepared and studied. rsc.orgrsc.org These complexes demonstrate how combining a phosphine donor with another donor atom in a chelating ring can be used to fine-tune the electronic and photophysical properties of the rhenium center. rsc.org

There are examples of rhenium complexes where multiple phosphine ligands are present, some of which are polydentate. A rhenium(III) complex, [PS₃Re(PMe₂Ph)₂], has been synthesized where PS₃ is the tridentate tris-(ortho-mercaptophenyl)phosphine ligand. researchgate.net In this complex, two monodentate dimethyl(phenyl)phosphane ligands occupy two coordination sites, demonstrating the compatibility of this phosphine with a polyphosphine ligand framework in a distorted octahedral geometry. researchgate.net Rhenium complexes with tridentate and bidentate phosphinoamine ligands have also been shown to be effective catalysts for the production of biofuels. nih.govacs.org These studies highlight the importance of the ligand backbone in influencing the catalytic activity and selectivity of the rhenium center. nih.gov

Development of Water-Soluble Phosphine Complexes

The development of water-soluble transition metal complexes is a significant area of research, driven by applications in catalysis in aqueous media and in medicinal chemistry. For rhenium complexes, water solubility is particularly relevant for their use as radiopharmaceuticals, as rhenium has isotopes suitable for therapeutic applications. nih.gov

The direct use of simple phosphine ligands like dimethyl(phenyl)phosphane in aqueous systems is limited by their inherent hydrophobicity. Consequently, strategies to impart water solubility to rhenium phosphine complexes typically involve the use of specially designed hydrophilic phosphine ligands. A prominent example is 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), which is widely used to create water-soluble metal complexes. nih.govnih.gov Research has shown the synthesis of water-soluble rhenium(I) and rhenium(V) complexes using PTA. nih.govnih.gov For example, reaction of [ReOCl₃(PPh₃)₂] with more biocompatible and hydrophilic phosphines like PTA is a strategy to overcome the hydrophobicity of arylphosphine complexes. nih.gov

While there is a body of work on water-soluble rhenium phosphine complexes, there are no specific reports found in the surveyed literature detailing the synthesis of water-soluble complexes of the type dimethyl(phenyl)phosphane;trichlororhenium. The focus in the field has been on the de novo design of water-soluble phosphine ligands rather than the modification of complexes containing simple, hydrophobic phosphines. This suggests that for applications requiring aqueous solubility, the preferred approach is the use of ligands that inherently possess hydrophilic functional groups.

Supramolecular Assembly and Coordination in Confined Environments (e.g., MOFs, Cages)

The encapsulation of metal complexes within the confined spaces of supramolecular structures like metal-organic frameworks (MOFs) and molecular cages is a burgeoning field of research. This strategy can lead to enhanced catalytic activity, selectivity, and stability by isolating the active metal centers and creating a unique microenvironment.

The integration of rhenium complexes into such frameworks has been explored, particularly for applications in photocatalysis, such as CO₂ reduction. mdpi.com For instance, rhenium diimine carbonyl complexes have been encapsulated into ZIF-8 and UiO-66 MOF matrices. mdpi.com This encapsulation can maintain the catalytic activity of the homogeneous complex while imparting the stability of a heterogeneous system. mdpi.com Another approach involves the use of phosphine oxide-based ligands to construct discrete rhenium(I)-based supramolecular coordination complexes. rsc.orgmdpi.com

However, a review of the current literature does not reveal specific examples of the complex "this compound" being incorporated into MOFs or molecular cages. The research in this area has predominantly focused on rhenium complexes with functionalized ligands, such as those containing bipyridine or other multidentate coordinating groups, which can either act as linkers in the framework or are more readily encapsulated. mdpi.com The functionalization of hexarhenium octahedral clusters with phosphine ligands has also been noted as a method to create supramolecular networks. While the principles of supramolecular assembly and coordination in confined environments are well-established for a variety of rhenium complexes, their application to the specific this compound system has not been documented.

Advanced Methodologies and Future Research Directions

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Behavior

The redox behavior of metal complexes is fundamental to their application in catalysis and materials science. Cyclic voltammetry (CV) is a powerful technique to probe the oxidation and reduction potentials of a compound, providing insights into its electronic structure and reactivity.

For rhenium-phosphine complexes, the redox potentials are significantly influenced by the nature of the phosphine (B1218219) ligand, the co-ligands, and the oxidation state of the rhenium center. Studies on analogous Re(III) phosphine complexes have revealed reversible or quasi-reversible redox processes. For instance, the electrochemical analysis of a series of trans-[Re(III)(PR₃)₂(acac₂en)]⁺ complexes, where acac₂en is a Schiff base ligand and PR₃ represents different phosphine ligands, has shown that the Re(III)/Re(IV) and Re(III)/Re(II) redox couples are accessible. acs.org The reduction of Re(V) oxo complexes with phosphine ligands can also lead to stable Re(III) species, which exhibit distinct electrochemical signatures. nih.gov

In the case of dimethyl(phenyl)phosphane;trichlororhenium, which is a Re(III) complex, it is anticipated that the compound will exhibit at least one redox couple corresponding to the Re(III)/Re(IV) or Re(III)/Re(II) transition. The precise potential of this transition would be dependent on the solvent system and the exact coordination environment of the rhenium center, which may involve bridging chlorides or solvent coordination to achieve a stable geometry. The electron-donating properties of the dimethyl(phenyl)phosphane ligand are expected to influence the electron density at the rhenium center, thereby affecting the redox potentials.

A hypothetical cyclic voltammogram for a related Re(III)-phosphine complex is presented below to illustrate the type of data obtained from such studies.

Table 1: Representative Electrochemical Data for an Analogous Re(III)-Phosphine Complex
Redox CoupleE½ (V vs. Fc/Fc⁺)ΔEp (mV)Scan Rate (mV/s)SolventSupporting ElectrolyteReference
Re(III)/Re(IV)+0.4580100Acetonitrile (B52724)0.1 M TBAPF₆ acs.org
Re(III)/Re(II)-1.2095100Acetonitrile0.1 M TBAPF₆ acs.org

Time-Resolved Spectroscopic Techniques for Reaction Kinetics

Understanding the mechanisms and kinetics of chemical reactions involving rhenium-phosphine complexes is crucial for optimizing their performance in catalytic cycles. Time-resolved spectroscopic techniques, such as time-resolved infrared (TRIR) and time-resolved UV-Vis absorption spectroscopy, are invaluable tools for studying transient intermediates and determining reaction rates on timescales ranging from femtoseconds to seconds.

For rhenium-phosphine complexes, these techniques have been employed to study photochemical processes, including ligand substitution and isomerization. nih.gov For example, the photolysis of fac-[Re(CO)₃(bpy)(PR₃)]⁺ complexes has been shown to lead to the selective substitution of a carbonyl ligand. nih.gov TRIR spectroscopy allows for the direct observation of the CO stretching frequencies of transient species, providing structural information on the intermediates involved in the reaction. nih.gov

In the context of this compound, time-resolved spectroscopy could be used to study its reactivity towards various substrates. For instance, the kinetics of ligand substitution reactions, where one of the chloride or phosphine ligands is replaced by another ligand, could be monitored. This would provide fundamental data on the lability of the ligands and the reaction mechanism (e.g., associative vs. dissociative).

Below is a table summarizing kinetic data for a photochemical reaction of a related rhenium-phosphine complex.

Table 2: Apparent Photodegradation Rate Constants (kapp) for a Rhenium(I) Pyridyl/Phosphine Complex in Different Solvents
Solventkapp x 10-4 (s-1)Irradiation Wavelength (nm)Reference
Ethanol5.2365 nih.gov
Dichloromethane3.8365 nih.gov
Acetonitrile1.1365 nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the geometric and electronic structures, spectroscopic properties, and reaction mechanisms of transition metal complexes. For rhenium-phosphine complexes, DFT calculations have been successfully used to complement experimental findings and to provide insights that are difficult to obtain through experiments alone.

DFT calculations can be used to model the structure of this compound, predict its vibrational frequencies (for comparison with IR and Raman spectra), and calculate its electronic absorption spectrum. dntb.gov.ua Furthermore, computational studies can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding the complex's redox behavior and photochemical reactivity. nih.gov For instance, in many rhenium(I) phosphine complexes, the HOMO is often localized on the metal and the phosphido ligand, while the LUMO is centered on other ligands like bipyridine. nih.gov

Modeling the reaction pathways for ligand substitution or catalytic reactions can provide detailed information about transition states and activation barriers, thereby explaining experimentally observed reactivity and guiding the design of more efficient catalysts.

The following table presents a comparison of experimental and DFT-calculated vibrational frequencies for a related rhenium complex, demonstrating the accuracy of modern computational methods.

Table 3: Comparison of Experimental and DFT-Calculated CO Stretching Frequencies (cm-1) for fac-[Re(PPh₂)(CO)₃(bpy)]
Vibrational ModeExperimental ν(CO) (cm-1)Calculated ν(CO) (cm-1)Reference
a' (1)20152018 nih.gov
a' (2)19171920 nih.gov
a''18991903 nih.gov

Emerging Research Areas in Rhenium Phosphine Chemistry

The chemistry of rhenium-phosphine complexes is a vibrant field with several emerging research areas that hold significant promise for future applications.

One of the most active areas is the development of rhenium-based catalysts for a variety of organic transformations. Rhenium-phosphine complexes have shown activity in hydrogenation, dehydrogenation, and isomerization reactions. nih.gov The unique reactivity of rhenium, often involving high oxidation states, allows for the activation of strong chemical bonds. Future research will likely focus on designing more robust and selective catalysts for challenging reactions, such as the functionalization of C-H bonds and the conversion of biomass into valuable chemicals.

Another exciting frontier is the application of rhenium-phosphine complexes in medicine. Rhenium has radioisotopes (¹⁸⁶Re and ¹⁸⁸Re) that are suitable for radiotherapy. By attaching a rhenium-phosphine core to a biomolecule that targets cancer cells, it is possible to deliver a localized dose of radiation to a tumor. Furthermore, the luminescent properties of some rhenium complexes make them attractive as imaging agents for diagnostics.

The development of novel materials based on rhenium-phosphine complexes is also a growing field. The rich photophysical properties of these complexes, including their potential for strong luminescence, make them candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Q & A

Q. What are the established synthetic routes for preparing dimethyl(phenyl)phosphane and trichlororhenium complexes, and how can purity be optimized?

Methodological Answer:

  • Synthesis of dimethyl(phenyl)phosphane : Typically involves nucleophilic substitution reactions between chlorophosphines and Grignard reagents (e.g., methylmagnesium bromide) under inert atmospheres (Schlenk line or glovebox). Purification via fractional distillation or column chromatography (silica gel, non-polar solvents) is critical to remove phosphine oxide byproducts .
  • Trichlororhenium preparation : Reacting ReCl₃ with reducing agents (e.g., PPh₃) in anhydrous THF under argon. Excess ligand ensures complete coordination. Crystallization from dichloromethane/hexane yields pure ReCl₃(PPh₃) complexes .
  • Purity optimization : Monitor reactions via thin-layer chromatography (TLC) and confirm purity using ³¹P NMR (for phosphanes) and elemental analysis.

Q. Which spectroscopic and analytical techniques are most effective for characterizing these complexes?

Methodological Answer:

  • Structural analysis : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming coordination geometry and bond lengths .
  • Spectroscopy :
    • ¹H/³¹P NMR to verify ligand binding and purity.
    • IR spectroscopy to identify Re–Cl stretching vibrations (~300–350 cm⁻¹).
  • Elemental analysis : Validate stoichiometry (C, H, N, Cl, Re content) with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing rhenium-phosphane complexes?

Methodological Answer:

  • Design of Experiments (DoE) : Use a 2³ factorial design to test variables: temperature (25–60°C), ReCl₃:phosphane molar ratio (1:1 to 1:3), and solvent polarity (THF vs. toluene).
  • Response variables : Yield (%) and crystallinity (assessed via XRD).
  • Statistical analysis : ANOVA identifies significant factors. For example, higher phosphane ratios may improve yield but reduce crystallinity due to steric effects .

Q. Example Table: Factorial Design Parameters

FactorLevel 1Level 2Level 3
Temperature (°C)254060
Molar Ratio1:11:21:3
SolventTHFToluene

Q. What methodologies resolve contradictions in reported catalytic activities of rhenium-phosphane systems?

Methodological Answer:

  • Controlled reproducibility : Standardize reaction conditions (e.g., O₂ exclusion, solvent drying) to isolate variables causing discrepancies .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying [substrate] and [catalyst].
  • Computational modeling : Density Functional Theory (DFT) calculates activation barriers for proposed mechanisms (e.g., ligand substitution vs. oxidative addition) .

Q. Example Data Analysis Workflow :

Compare experimental turnover frequencies (TOF) across studies.

Identify outliers and re-test under controlled conditions.

Validate via in-situ Raman spectroscopy to detect intermediate species.

Methodological Challenges in Data Interpretation

Q. How can researchers address conflicting crystallographic data for Re–P bond lengths in structurally similar complexes?

Methodological Answer:

  • Refinement protocols : Re-analyze XRD data with higher-resolution detectors and multi-temperature crystallography to account for thermal motion artifacts.
  • Comparative studies : Cross-validate with EXAFS (Extended X-ray Absorption Fine Structure) to confirm bond distances independently .

Q. What advanced techniques are used to study electron-transfer mechanisms in Re-phosphane-catalyzed reactions?

Methodological Answer:

  • Electrochemical methods : Cyclic voltammetry (CV) under inert conditions to map redox potentials.
  • EPR spectroscopy : Detect paramagnetic intermediates (e.g., Re(IV) species) during catalytic cycles.
  • Operando XAS : Track changes in Re oxidation states in real-time .

Safety and Handling Considerations

Q. What protocols ensure safe handling of trichlororhenium due to its hygroscopic and oxidative sensitivity?

Methodological Answer:

  • Storage : In flame-sealed ampules under argon. Desiccants (e.g., molecular sieves) prevent hydrolysis.
  • Waste disposal : Neutralize with aqueous NaHCO₃ before disposal to avoid Cl₂ release .

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